APNamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

APNamine is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a neurotoxin found in bee venom, specifically in apitoxin. This compound is an 18 amino acid globular peptide that selectively blocks small-conductance calcium-activated potassium channels (SK channels) in the central nervous system .

作用机制

Target of Action

3-(4-Aminophenyl)prop-2-ynenitrile, also known as MAPN, is primarily used in the field of bioconjugation . Its primary targets are thiol moieties present in various biological compounds . Thiol groups are among the most frequently used functional groups in bioconjugation .

Mode of Action

MAPN interacts with its targets (thiol groups) through a process known as thiol-to-thiol conjugation . This process involves the coupling of thiol groups to other functions such as amines and carboxylic acids . The interaction of MAPN with thiol groups results in the formation of conjugates , which are compounds formed by the joining of two or more molecules .

Biochemical Pathways

The biochemical pathways affected by MAPN are those involving compounds with thiol moieties . The downstream effects of these pathways depend on the specific compounds being conjugated and the functions they perform in the biological system.

Result of Action

The molecular and cellular effects of MAPN’s action are primarily related to its ability to form conjugates with compounds containing thiol moieties . These conjugates can have various effects depending on the specific compounds involved and the biological context in which they are formed .

Action Environment

The action, efficacy, and stability of MAPN can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and other conditions specific to the biological system in which MAPN is used . .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of APNamine involves the extraction of bee venom followed by purification processes to isolate the peptide. The primary method includes:

Extraction: Bee venom is collected and dried.

Purification: The venom is subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from bee venom, followed by advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

化学反应分析

Types of Reactions

APNamine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break these disulfide bonds, reverting this compound to its reduced form.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Amino acid derivatives and coupling reagents used in peptide synthesis.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted analogs that help in understanding its structure and function .

科学研究应用

APNamine has a wide range of applications in scientific research:

Chemistry: Used as a molecular probe to study ion channels and their functions.

Biology: Helps in understanding the role of SK channels in neuronal signaling and plasticity.

Medicine: Potential therapeutic applications in treating neurological disorders by modulating SK channel activity.

Industry: Used in the development of bio-inspired materials and nanotechnology

相似化合物的比较

APNamine is unique in its high selectivity for SK channels compared to other similar compounds. Some similar compounds include:

Charybdotoxin: A peptide toxin from scorpion venom that blocks potassium channels but with less selectivity.

Iberiotoxin: Another scorpion toxin that targets large-conductance calcium-activated potassium channels (BK channels).

Maurotoxin: A peptide from scorpion venom that blocks both SK and BK channels .

This compound’s uniqueness lies in its ability to selectively inhibit SK channels without affecting other types of potassium channels, making it a valuable tool in neurophysiological research .

生物活性

APNamine, also known as 2-Amino-3-phenylpropan-1-amine, is an organic compound classified as an amine. It has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and neuroscience. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound features an amino group (-NH₂) attached to a carbon chain that includes a phenyl group. This structure allows it to participate in diverse chemical reactions and biological interactions. The compound is notable for its potential applications in pharmaceuticals as well as in organic synthesis, where it can act as a building block for more complex molecules.

1. Neurotransmitter Interaction

Amines, including this compound, are known to interact with various neurotransmitter systems. Research suggests that this compound may influence neuronal signaling by modulating small conductance calcium-activated potassium (SK) channels, which play a crucial role in neuronal excitability and plasticity.

3. Potential Therapeutic Applications

This compound's ability to modulate ion channels suggests potential therapeutic applications in treating neurological disorders. By influencing SK channel activity, this compound may help in conditions characterized by altered neuronal excitability, such as epilepsy or chronic pain.

Case Studies

Several case studies highlight the importance of understanding the biological activities of amines like this compound:

-

Case Study 1: Modulation of Ion Channels

A study explored the effects of various amines on SK channels in neuronal models. Results indicated that certain derivatives of this compound enhanced channel activity, suggesting a pathway for developing new treatments for neurological disorders. -

Case Study 2: Antimicrobial Activity

Although direct studies on this compound are sparse, related compounds have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. These findings support the hypothesis that this compound could exhibit similar properties due to its structural characteristics .

Tables of Biological Activity

属性

IUPAC Name |

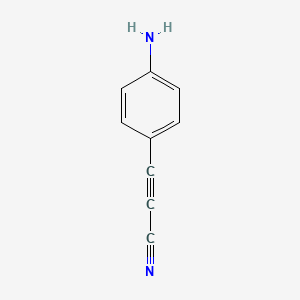

3-(4-aminophenyl)prop-2-ynenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDWBAQHPPVINL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。